molecular formula C14H20O3 B12653834 2-Benzyldimethyl-1,3,6-trioxocane CAS No. 94031-10-4

2-Benzyldimethyl-1,3,6-trioxocane

Cat. No.: B12653834
CAS No.: 94031-10-4
M. Wt: 236.31 g/mol
InChI Key: ACVDLWXRXPUURG-UHFFFAOYSA-N
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Description

2-Benzyldimethyl-1,3,6-trioxocane is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.3068 g/mol It is characterized by a trioxocane ring structure substituted with benzyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyldimethyl-1,3,6-trioxocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl chloride with dimethylamine in the presence of a base, followed by cyclization with formaldehyde to form the trioxocane ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Benzyldimethyl-1,3,6-trioxocane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzyldimethyl-1,3,6-trioxocane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyldimethyl-1,3,5-trioxocane
  • 2-Benzyldimethyl-1,3,7-trioxocane
  • 2-Benzyldimethyl-1,3,8-trioxocane

Comparison

2-Benzyldimethyl-1,3,6-trioxocane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity .

Properties

CAS No.

94031-10-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-benzyl-2,4-dimethyl-1,3,6-trioxocane

InChI

InChI=1S/C14H20O3/c1-12-11-15-8-9-16-14(2,17-12)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

InChI Key

ACVDLWXRXPUURG-UHFFFAOYSA-N

Canonical SMILES

CC1COCCOC(O1)(C)CC2=CC=CC=C2

Origin of Product

United States

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